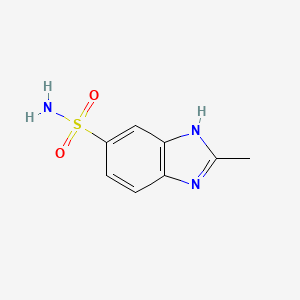
2-methyl-1H-1,3-benzodiazole-5-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-1H-1,3-benzodiazole-5-sulfonamide is a chemical compound that has garnered significant interest in scientific research due to its diverse range of applications. This compound is characterized by its molecular formula C8H9N3O2S and a molecular weight of 211.24 g/mol . It is a member of the benzimidazole family, which is known for its wide range of biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide typically involves the reaction of 2-methyl-1H-benzimidazole with sulfonamide derivatives under controlled conditions. One common method involves the use of sulfonyl chlorides in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and can significantly increase the efficiency and yield of the compound. The use of automated systems also minimizes human error and ensures consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions
2-Methyl-1H-1,3-benzodiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-Methyl-1H-1,3-benzodiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anticancer and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mecanismo De Acción
The mechanism of action of 2-methyl-1H-1,3-benzodiazole-5-sulfonamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The compound’s ability to interact with DNA and proteins also plays a crucial role in its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound, known for its broad-spectrum biological activities.
2-Methylbenzimidazole: Similar structure but lacks the sulfonamide group, leading to different biological properties.
5-Sulfonamidebenzimidazole: Similar structure but without the methyl group, affecting its reactivity and applications.
Uniqueness
2-Methyl-1H-1,3-benzodiazole-5-sulfonamide is unique due to the presence of both the methyl and sulfonamide groups. This combination enhances its biological activity and makes it a versatile compound for various applications. Its unique structure allows it to interact with multiple molecular targets, making it a valuable compound in scientific research .
Propiedades
IUPAC Name |
2-methyl-3H-benzimidazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O2S/c1-5-10-7-3-2-6(14(9,12)13)4-8(7)11-5/h2-4H,1H3,(H,10,11)(H2,9,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCMNETJGBWEEEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
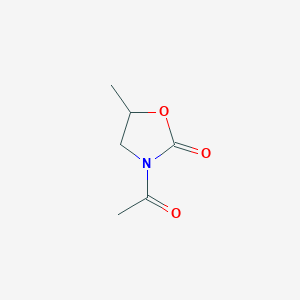
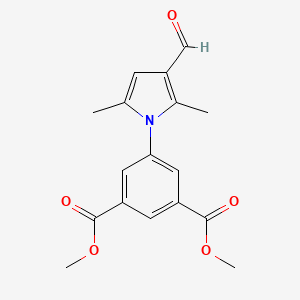
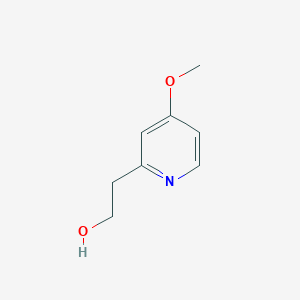
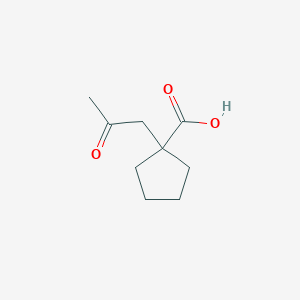
![4-[(N-methylacetamido)methyl]benzoic acid](/img/structure/B6612658.png)
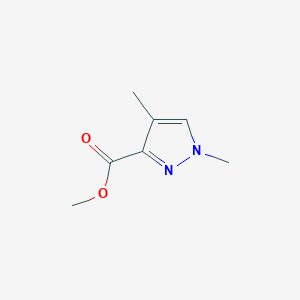
![1-[3-(dimethylamino)benzoyl]-7-methoxy-1H-pyrazolo[3,4-b]quinolin-3-amine](/img/structure/B6612669.png)
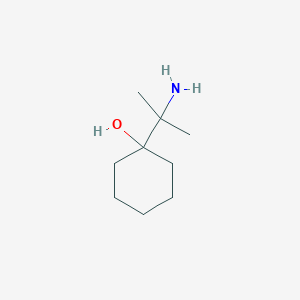
![3-[[1-(4-Chlorophenyl)-1H-tetrazol-5-yl]thio]-1-propanamine](/img/structure/B6612680.png)

![6-fluoro-5-methyl-4H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B6612690.png)
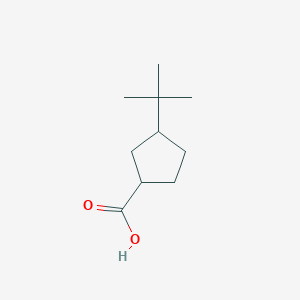
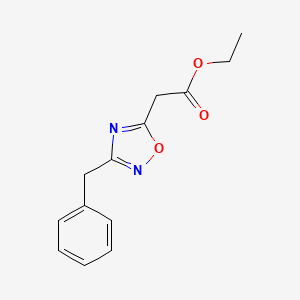
![5-[[4-[[(2,3-Dihydro-1,4-benzodioxin-6-yl)sulfonyl]amino]benzoyl]amino]-1,3-benzenedicarboxamide](/img/structure/B6612710.png)
